

Commercial Suppliers and Technical Guide for 3-Hydroxychrysene-d11

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For researchers, scientists, and drug development professionals, **3-Hydroxychrysene-d11** serves as a critical internal standard for the quantitative analysis of 3-hydroxychrysene, a metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene. Its deuterated nature allows for precise quantification in complex biological and environmental matrices by mass spectrometry-based methods. This guide provides an in-depth overview of commercial suppliers, a detailed experimental protocol for its use, and a visualization of the relevant metabolic pathway.

Commercial Availability

Several reputable chemical suppliers offer **3-Hydroxychrysene-d11**, typically for research and analytical purposes. The table below summarizes key information from prominent vendors.



Supplier	Catalog Number	Purity	Available Quantities	Additional Information
LGC Standards	TRC-H750057	>95% (HPLC)[1] [2]	1 mg, 10 mg[1]	Certificate of Analysis and Safety Data Sheet available. Product is a neat solid.[1]
CymitQuimica	Inquire for details	Not specified	Not specified	Distributes products from Toronto Research Chemicals (TRC).[3]
Santa Cruz Biotechnology	sc-211234	Not specified	Not specified	For research use only.[4]
Clearsynth	CS-T-98091	Not specified	Not specified	Provided with a Certificate of Analysis. Intended for laboratory use only.[5]

Experimental Protocol: Quantification of 3-Hydroxychrysene in Human Urine using 3-Hydroxychrysene-d11 as an Internal Standard

This protocol outlines a method for the determination of 3-hydroxychrysene in human urine samples using gas chromatography-mass spectrometry (GC-MS) with isotope dilution, employing **3-Hydroxychrysene-d11** as an internal standard. This method is adapted from established procedures for the analysis of hydroxylated PAHs in biological matrices.[6][7]

1. Materials and Reagents



- **3-Hydroxychrysene-d11** (Internal Standard)
- 3-Hydroxychrysene (Native Standard)
- β-glucuronidase/sulfatase (from Helix pomatia)
- Sodium acetate buffer (0.1 M, pH 5.0)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Dichloromethane (GC grade)
- Hexane (GC grade)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
- Pyridine (GC grade)
- · Nitrogen gas, high purity
- Human urine samples
- · Volumetric flasks, pipettes, and other standard laboratory glassware
- Centrifuge
- SPE vacuum manifold
- · Heating block or water bath
- GC-MS system
- 2. Standard Preparation



- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Hydroxychrysene and 3-Hydroxychrysene-d11 in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the native standard in acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
- Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the 3-Hydroxychrysene-d11 stock solution with acetonitrile.
- 3. Sample Preparation
- Thawing and Centrifugation: Thaw frozen urine samples to room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.
- Aliquoting: Transfer 2 mL of the supernatant to a clean glass tube.
- Internal Standard Spiking: Add a known amount (e.g., 50 μL) of the 3-Hydroxychrysene-d11 internal standard spiking solution to each urine sample, calibrator, and quality control sample.
- Enzymatic Hydrolysis: Add 1 mL of sodium acetate buffer (pH 5.0) and 20 μL of β-glucuronidase/sulfatase to each tube. Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to deconjugate the metabolites.
- Solid-Phase Extraction (SPE):
 - Condition the C18 SPE cartridges by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Load the hydrolyzed urine sample onto the conditioned cartridge.
 - Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water.
 - Dry the cartridge under vacuum for 10-15 minutes.
 - Elute the analytes with 5 mL of dichloromethane.



- Evaporation and Derivatization:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Add 50 μL of BSTFA with 1% TMCS and 10 μL of pyridine to the dried residue.
 - Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
 - Cool to room temperature before GC-MS analysis.
- 4. GC-MS Analysis
- Gas Chromatograph (GC) Conditions (Example):
 - \circ Column: 30 m x 0.25 mm ID x 0.25 μm film thickness fused-silica capillary column (e.g., DB-5MS).
 - Injector: Splitless mode at 280°C.
 - Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer (MS) Conditions (Example):
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor:
 - 3-Hydroxychrysene-TMS derivative (quantification and qualifier ions).
 - **3-Hydroxychrysene-d11**-TMS derivative (quantification and qualifier ions). (Note: The specific m/z values will need to be determined based on the mass spectrum of the derivatized standards).

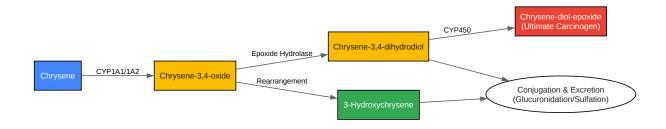


5. Data Analysis and Quantification

- Construct a calibration curve by plotting the ratio of the peak area of the native 3-Hydroxychrysene to the peak area of the 3-Hydroxychrysene-d11 internal standard against the concentration of the native standard.
- Determine the concentration of 3-hydroxychrysene in the urine samples by calculating the peak area ratio and interpolating from the calibration curve.
- The final concentration should be corrected for the initial volume of urine used and can be expressed as ng/mL or normalized to creatinine concentration (ng/g creatinine).

Metabolic Pathway of Chrysene

Chrysene is metabolized in humans primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, leading to the formation of various hydroxylated and dihydrodiol metabolites.[1][4] 3-Hydroxychrysene is one of the phenolic metabolites formed during this process. The following diagram illustrates a simplified metabolic activation pathway of chrysene.



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Caption: Simplified metabolic pathway of chrysene in humans.

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